molecular formula C21H23N5O2S B12173872 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12173872
M. Wt: 409.5 g/mol
InChI Key: XTVDUADZTZSGAG-UHFFFAOYSA-N
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Description

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that incorporates multiple functional groups, including thiazole, oxadiazole, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with a pyrrole derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol

InChI

InChI=1S/C21H23N5O2S/c1-13(2)20-24-17(28-25-20)9-6-10-26-11-16(27)18(19(26)22)21-23-15(12-29-21)14-7-4-3-5-8-14/h3-5,7-8,12-13,22,27H,6,9-11H2,1-2H3

InChI Key

XTVDUADZTZSGAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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